![molecular formula C18H14FN5O2 B2985996 N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207002-95-6](/img/structure/B2985996.png)
N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14FN5O2 and its molecular weight is 351.341. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinazolin, including compounds with fluorophenyl groups, have significant antimicrobial and antifungal activities. For instance, Antypenko et al. (2017) reported the synthesis of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides and their evaluation against a range of bacterial and fungal pathogens. The study highlighted compounds with fluorophenyl groups showing promising minimum inhibition zones against Staphylococcus aureus and Enterococcus faecalis, suggesting a potential mechanism of action through molecular docking into the active sites of key bacterial enzymes (Antypenko et al., 2017).
Anticancer Activity
Additionally, [1,2,4]triazolo[4,3-a]quinazolin derivatives have been explored for their anticancer properties. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, assessing their anticancer activity against human neuroblastoma and colon carcinoma cell lines. The study found that specific derivatives exhibited significant cytotoxicity, demonstrating the potential of [1,2,4]triazolo[4,3-a]quinazolin derivatives in cancer research (Reddy et al., 2015).
H1-antihistaminic Agents
Research has also extended into the development of H1-antihistaminic agents. Various studies have synthesized and tested [1,2,4]triazolo[4,3-a]quinazolin-5-ones derivatives for their in vivo H1-antihistaminic activity, indicating that these compounds, including those with substituted phenyl groups, offer significant protection against histamine-induced bronchospasm in animal models. These findings suggest a potential pathway for the development of new classes of antihistamines with minimal sedative effects (Alagarsamy et al., 2008; Alagarsamy et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as triazoloquinazolines, have been found to inhibit the pcaf bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and is a potential therapeutic target for cancer .
Mode of Action
It is suggested that similar compounds may bind to the active site of pcaf, inhibiting its function . This inhibition could potentially disrupt the normal function of genes regulated by PCAF, leading to anticancer effects .
Biochemical Pathways
Disruption of these pathways could potentially lead to the death of cancer cells .
Result of Action
Similar compounds have demonstrated cytotoxic activity against various human cancer cell lines . This suggests that the compound could potentially induce cell death in cancer cells .
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-11-4-2-7-14-16(11)20-10-23-17(14)22-24(18(23)26)9-15(25)21-13-6-3-5-12(19)8-13/h2-8,10H,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULIMPQIJZZGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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